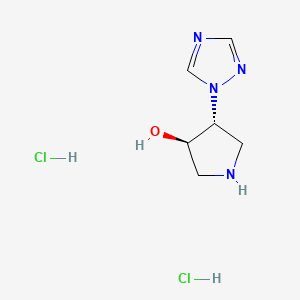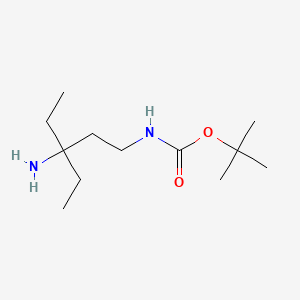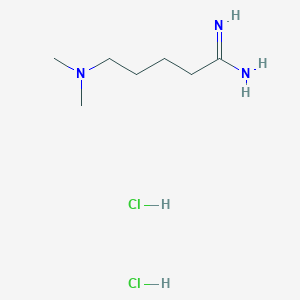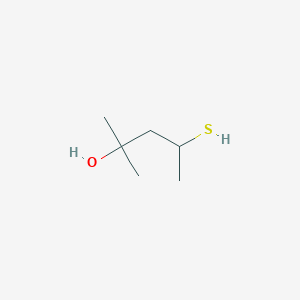
2-Pentanol, 4-mercapto-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanol, 4-mercapto-2-methyl- is an organic compound with the molecular formula C₆H₁₄OS. It is also known by other names such as 4-mercapto-4-methylpentan-2-ol and 4-sulfanyl-4-methylpentan-2-ol . This compound is characterized by the presence of a hydroxyl group (-OH) and a thiol group (-SH) attached to a pentane backbone, making it a unique alcohol-thiol hybrid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 4-mercapto-2-methyl- typically involves the reaction of 2-pentanol with a thiolating agent. One common method is the addition of thiols across double bonds . The reaction conditions often require a basic environment to facilitate the nucleophilic attack of the thiol group on the carbon atom bearing the hydroxyl group .
Industrial Production Methods
In industrial settings, the production of 2-Pentanol, 4-mercapto-2-methyl- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanol, 4-mercapto-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The hydroxyl group can be reduced to form alkanes.
Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alkanes and alcohols.
Substitution: Alkylated thiols and ethers.
Applications De Recherche Scientifique
2-Pentanol, 4-mercapto-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of lubricants, plasticizers, and as a frother in mineral flotation.
Mécanisme D'action
The mechanism of action of 2-Pentanol, 4-mercapto-2-methyl- involves its functional groups:
Thiol Group: Acts as a nucleophile, participating in various biochemical reactions.
Hydroxyl Group: Engages in hydrogen bonding and can be a site for further chemical modifications. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Mercapto-4-methylpentan-2-ol
- 4-Sulfanyl-4-methylpentan-2-ol
- 4-Methyl-2-pentanol
Uniqueness
2-Pentanol, 4-mercapto-2-methyl- is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical reactivity and versatility in various applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
89529-97-5 |
|---|---|
Formule moléculaire |
C6H14OS |
Poids moléculaire |
134.24 g/mol |
Nom IUPAC |
2-methyl-4-sulfanylpentan-2-ol |
InChI |
InChI=1S/C6H14OS/c1-5(8)4-6(2,3)7/h5,7-8H,4H2,1-3H3 |
Clé InChI |
VLZUIWBCQSZQJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


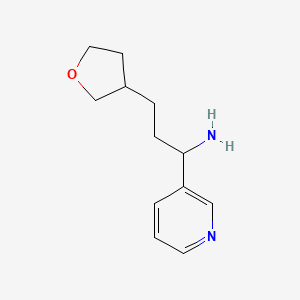

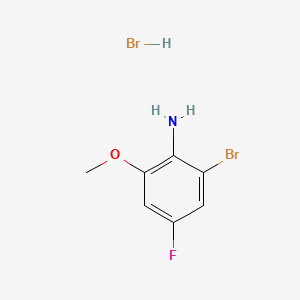

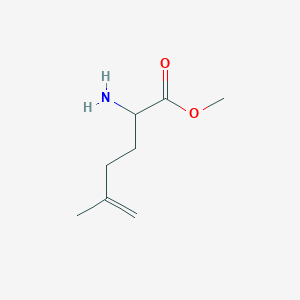
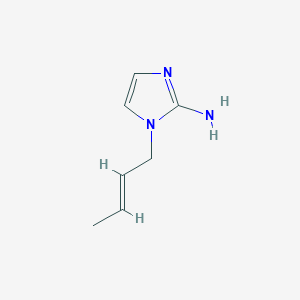
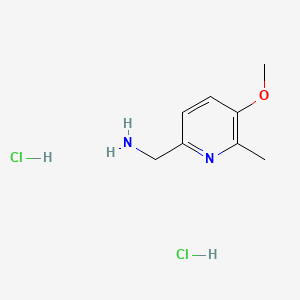
![8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13487677.png)
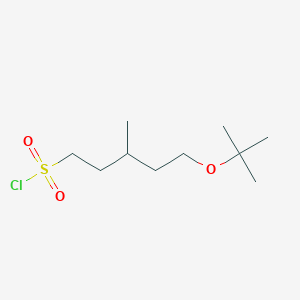
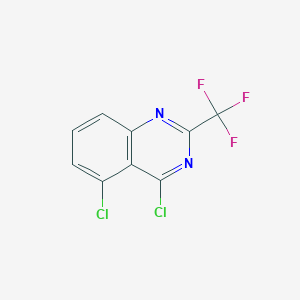
![3-Methyl-1-azaspiro[3.3]heptane](/img/structure/B13487695.png)
